Cycloheptylhydrazine dihydrochloride
Overview
Description
Cycloheptylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is a derivative of hydrazine, featuring a cycloheptyl group attached to the hydrazine moiety. This compound is typically encountered as a white crystalline powder and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylhydrazine dihydrochloride can be synthesized through the reaction of cycloheptylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- Cycloheptylamine is dissolved in an appropriate solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- Hydrochloric acid is introduced to the mixture to facilitate the formation of the dihydrochloride salt.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptyl azide or other nitrogen-containing compounds.
Reduction: It can be reduced to form cycloheptylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cycloheptyl azide.
Reduction: Cycloheptylamine.
Substitution: Various substituted cycloheptyl derivatives depending on the reagents used.
Scientific Research Applications
Cycloheptylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of cycloheptylhydrazine dihydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Cycloheptylhydrazine dihydrochloride can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.
Methylhydrazine: Employed as a rocket propellant and in the synthesis of agricultural chemicals.
Dimethylhydrazine: Utilized in the production of polymers and as a fuel additive.
Uniqueness: this compound is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .
Properties
IUPAC Name |
cycloheptylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFPJDPHFFJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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